molecular formula C₂₄H₄₀O₄ B056321 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid CAS No. 84413-82-1

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

Cat. No. B056321
CAS RN: 84413-82-1
M. Wt: 392.6 g/mol
InChI Key: ZHCAAZIHTDCFJX-CIKBIKKZSA-N
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Description

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is a type of cholanoid . It is also known as an oxo-5beta-cholanic acid . The molecular formula of this compound is C24H40O4 .


Synthesis Analysis

The synthesis of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is not widely documented in the available literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is characterized by a total of 71 bonds, which include 31 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid include a molecular formula of C24H40O4, a net charge of 0, an average mass of 392.580, and a mono-isotopic mass of 392.29266 .

Scientific Research Applications

Crystal Structure and Supramolecular Architectures

  • The crystal structures of various oxo-cholic acids, including related compounds to 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid, display a range of supramolecular architectures. These structures are dominated by networks of cooperative O-H...O hydrogen bonds forming different packing motifs, often supported by weaker C-H...O interactions (Bertolasi et al., 2005).

Bile Acid Synthesis and Identification

  • Studies have been conducted on the synthesis of various bile acids and their metabolites, including compounds structurally related to 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid. These studies aid in understanding the metabolic pathways and the chemical properties of these bile acids (Shalon & Elliott, 1976).

Dehydration Products and Chemical Structures

  • Research into the treatment of similar bile acids with concentrated hydrochloric acid has led to the identification of various dehydration products. This helps in elucidating the chemical structures and potential reactions these bile acids undergo (Harano et al., 1977).

Coenzyme A Esters in Bile Acid Biosynthesis

  • The chemical synthesis of Coenzyme A esters of compounds related to 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid has been studied. This research is significant for understanding the side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).

Electrochemical Oxidation Studies

  • Anodic electrochemical oxidation of cholic acid and related compounds has been explored, revealing insights into the regioselectivity of these oxidation processes. These studies contribute to the understanding of the chemical behavior of bile acids under electrochemical conditions (Medici et al., 2001).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCAAZIHTDCFJX-CIKBIKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256178
Record name (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7a,12b-dihydroxy-5b-Cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

CAS RN

84413-82-1
Record name (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84413-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7a,12b-dihydroxy-5b-Cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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